5-(4-Chlorophenyl)oxazole-2-carbonitrile
Description
5-(4-Chlorophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a nitrile group at position 2. Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the nitrile group contributes to electronic effects and metabolic stability.
Properties
Molecular Formula |
C10H5ClN2O |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H |
InChI Key |
XOBBBHIMJATSML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- 5-(4-Chlorophenyl)-1H-tetrazole (A3) This tetrazole derivative () shares the 4-chlorophenyl group but replaces the oxazole core with a tetrazole ring. Acyl-hydrazone derivatives of A3 (e.g., TH3–TH7) exhibit potent antifungal activity against Candida spp., with MIC80 values ranging from 8–32 µg/mL, comparable to fluconazole (MIC80 = 16 µg/mL) .
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate
This imidazole derivative () demonstrates strong sirtuin inhibition in NSCLC cell lines, with superior docking scores (Glide Score = −12.3) compared to other sirtuin inhibitors. The oxazole counterpart may show reduced inhibitory activity due to the absence of the imidazole ring’s nitrogen atoms, which are critical for coordinating with sirtuin active sites .1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
A triazole derivative () exhibits antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%). The oxazole analog’s nitrile group may enhance cell permeability compared to the carboxylic acid, but the absence of a trifluoromethyl group could reduce target affinity .
Substituent Variations
- 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile This oxazole derivative () replaces the 4-chlorophenyl group with a 2,6-dichlorophenyl moiety and introduces a bromine atom.
4CPHPP [(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]
A chalcone derivative () retains the 4-chlorophenyl group but lacks the oxazole core. DFT studies reveal a planar structure with a HOMO-LUMO gap of 4.12 eV, suggesting lower reactivity compared to oxazole derivatives, which typically exhibit narrower gaps (~3.5 eV) due to aromatic stabilization .
Table 1: Antifungal Activity of 4-Chlorophenyl Derivatives
Table 2: Anticancer Activity of 4-Chlorophenyl Derivatives
Key Research Findings
- Electronic and Structural Properties : Oxazole derivatives generally exhibit higher aromatic stabilization and lower HOMO-LUMO gaps compared to tetrazoles or chalcones, enhancing their reactivity in biological systems .
- Antifungal Selectivity : Tetrazole derivatives (e.g., TH3) show fungicidal activity, while oxazoles may favor fungistatic effects due to reduced electrophilicity .
- Enzyme Inhibition : Imidazole derivatives outperform oxazoles in sirtuin inhibition, highlighting the importance of nitrogen positioning in heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
